molecular formula C22H24N6O B2618429 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine CAS No. 1021115-16-1

6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine

Cat. No.: B2618429
CAS No.: 1021115-16-1
M. Wt: 388.475
InChI Key: DHLKXIUQPHJQEE-UHFFFAOYSA-N
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Description

6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,4-dimethylbenzoyl group and a pyridazin-3-amine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves coupling the piperazine derivative with pyridazin-3-amine under suitable reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridazin-3-amine moiety using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a piperazine ring with a 3,4-dimethylbenzoyl group and a pyridazin-3-amine moiety makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-5-6-18(14-17(16)2)22(29)28-12-10-27(11-13-28)21-8-7-20(25-26-21)24-19-4-3-9-23-15-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLKXIUQPHJQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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